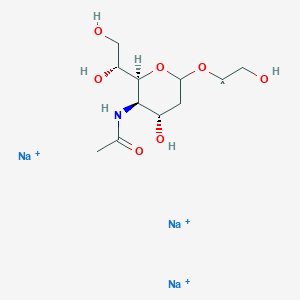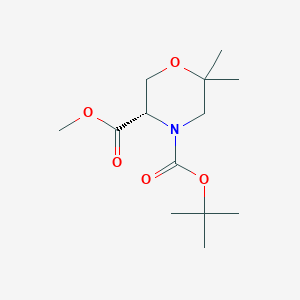![molecular formula C10H5ClN4 B1425516 3-(4-Chloro-[1,3,5]triazin-2-YL)-benzonitrile CAS No. 1053658-45-9](/img/structure/B1425516.png)
3-(4-Chloro-[1,3,5]triazin-2-YL)-benzonitrile
Overview
Description
“3-(4-Chloro-[1,3,5]triazin-2-YL)-benzonitrile” is a derivative of the 1,3,5-triazine family . Triazine derivatives are known for their biological activities, including antimicrobial, antimalarial, anti-cancer, and anti-viral properties .
Synthesis Analysis
The synthesis of 1,3,5-triazine derivatives often involves the replacement of chloride ions in cyanuric chloride . The reaction mixture is typically stirred at room temperature in the presence of sodium carbonate .Molecular Structure Analysis
The molecular structure of “3-(4-Chloro-[1,3,5]triazin-2-YL)-benzonitrile” would be characterized by spectroscopic techniques such as FT-IR, NMR (1H-NMR and 13C-NMR), and mass spectra .Chemical Reactions Analysis
The chemical reactions involving “3-(4-Chloro-[1,3,5]triazin-2-YL)-benzonitrile” would depend on the specific conditions and reagents used. In general, triazine derivatives can undergo various reactions due to the presence of multiple reactive sites .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(4-Chloro-[1,3,5]triazin-2-YL)-benzonitrile” would be determined by various factors, including its molecular structure and the presence of functional groups .Scientific Research Applications
Antimicrobial Agents
- Scientific Field : Biochemistry and Microbiology .
- Application Summary : Triazine-derived quaternary ammonium salts (TQAS), which include 3-(4-Chloro-[1,3,5]triazin-2-YL)-benzonitrile, have been developed as highly efficient antimicrobial agents . They have been tested against various pathogens, with minimum inhibitory concentration (MIC) values below 10 mg/L .
- Methods of Application : TQAS are prepared using an atom-efficient, economically sustainable strategy . The exact experimental procedures and technical details are not provided in the source .
- Results : TQAS have shown low MIC and low cytotoxicity, making them promising candidates for antimicrobial applications .
Antimicrobial Activity Against Specific Bacteria
- Scientific Field : Biochemistry and Microbiology .
- Application Summary : 1,3,5-Triazine 4-aminobenzoic acid derivatives, which include 3-(4-Chloro-[1,3,5]triazin-2-YL)-benzonitrile, have been synthesized and evaluated for their antimicrobial activity against E. coli and S. aureus .
- Methods of Application : The compounds were prepared by conventional methods or using microwave irradiation . The exact experimental procedures and technical details are not provided in the source .
- Results : Some of the synthesized compounds showed promising activity against S. aureus and E. coli . For example, compounds (10), (16), (25), and (30) have antimicrobial activity against S. aureus comparable to that of ampicillin .
UV Light Absorber and Stabilizer
- Scientific Field : Material Science .
- Application Summary : 3-(4-Chloro-[1,3,5]triazin-2-YL)-benzonitrile is used as a UV light absorber and stabilizer . It allows polycarbonates and polyesters to achieve a higher resistance to weathering than conventional benzotriazole UV absorbers .
- Methods of Application : The compound is added to polymer formulations containing catalyst residues . The exact experimental procedures and technical details are not provided in the source .
- Results : The use of this compound results in materials with low volatility and high resistance to weathering .
Antimalarial Agents
- Scientific Field : Biochemistry and Pharmacology .
- Application Summary : 1,3,5-triazine derivatives, including 3-(4-Chloro-[1,3,5]triazin-2-YL)-benzonitrile, have been investigated as biologically active small molecules. These compounds exhibit antimalarial activities, among other beneficial properties .
- Methods of Application : The exact experimental procedures and technical details are not provided in the source .
- Results : The results of these studies are not specified in the source .
Condensation of Carboxylic Acids and Amines
- Scientific Field : Organic Chemistry .
- Application Summary : 3-(4-Chloro-[1,3,5]triazin-2-YL)-benzonitrile is used for the condensation of carboxylic acids and amines to the corresponding amides .
- Methods of Application : The reaction is typically carried out in tetrahydrofuran .
- Results : The results of these reactions are not specified in the source .
Esterification of Carboxylic Acids
- Scientific Field : Organic Chemistry .
- Application Summary : 3-(4-Chloro-[1,3,5]triazin-2-YL)-benzonitrile is used for the esterification of carboxylic acids with alcohols to the corresponding esters .
- Methods of Application : The exact experimental procedures and technical details are not provided in the source .
- Results : The results of these reactions are not specified in the source .
Antimalarial Agents
- Scientific Field : Biochemistry and Pharmacology .
- Application Summary : 1,3,5-triazine derivatives, including 3-(4-Chloro-[1,3,5]triazin-2-YL)-benzonitrile, have been investigated as biologically active small molecules. These compounds exhibit antimalarial activities, among other beneficial properties .
- Methods of Application : The exact experimental procedures and technical details are not provided in the source .
- Results : The results of these studies are not specified in the source .
Condensation of Carboxylic Acids and Amines
- Scientific Field : Organic Chemistry .
- Application Summary : 3-(4-Chloro-[1,3,5]triazin-2-YL)-benzonitrile is used for the condensation of carboxylic acids and amines to the corresponding amides .
- Methods of Application : The reaction is typically carried out in tetrahydrofuran .
- Results : The results of these reactions are not specified in the source .
Esterification of Carboxylic Acids
- Scientific Field : Organic Chemistry .
- Application Summary : 3-(4-Chloro-[1,3,5]triazin-2-YL)-benzonitrile is used for the esterification of carboxylic acids with alcohols to the corresponding esters .
- Methods of Application : The exact experimental procedures and technical details are not provided in the source .
- Results : The results of these reactions are not specified in the source .
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(4-chloro-1,3,5-triazin-2-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClN4/c11-10-14-6-13-9(15-10)8-3-1-2-7(4-8)5-12/h1-4,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVKDIYDWYOVTSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC(=NC=N2)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801263685 | |
| Record name | 3-(4-Chloro-1,3,5-triazin-2-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801263685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chloro-[1,3,5]triazin-2-YL)-benzonitrile | |
CAS RN |
1053658-45-9 | |
| Record name | 3-(4-Chloro-1,3,5-triazin-2-yl)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1053658-45-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Chloro-1,3,5-triazin-2-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801263685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![2-Cyclopropyl-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1425448.png)


